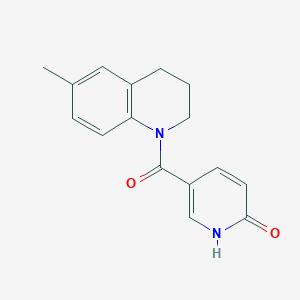
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one, also known as MQPA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinoline derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one inhibits proteases by binding to the active site of the enzyme and preventing substrate binding. It has been found to be a competitive inhibitor of thrombin, trypsin, and factor Xa. 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the treatment of thrombosis. 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been shown to have anti-tumor effects by inhibiting the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one in lab experiments is its high potency as a protease inhibitor. It has been found to be more potent than other commonly used protease inhibitors, such as hirudin and leupeptin. However, one limitation of using 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one is its relatively high cost compared to other protease inhibitors.
Direcciones Futuras
There are several future directions for research involving 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one. One area of research is the development of new drugs based on 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one for the treatment of thrombosis, inflammation, and cancer. Another area of research is the investigation of the mechanism of action of 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one and its effects on other proteases and signaling pathways. Finally, the development of new synthesis methods for 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one could lead to cost-effective production of this compound for use in scientific research.
Conclusion:
In conclusion, 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one is a synthetic compound that has been widely used in scientific research as a potent inhibitor of various proteases. It has been found to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of thrombosis, inflammation, and cancer. Future research involving 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one could lead to the development of new drugs and a better understanding of its mechanism of action.
Métodos De Síntesis
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one can be synthesized using a three-step process. The first step involves the condensation of 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with ethyl acetoacetate in the presence of a dehydrating agent. The resulting product is then reduced using hydrogen gas and a palladium catalyst to form 6-methyl-3,4-dihydro-2H-quinoline-1-carbinol. The final step involves the reaction of 6-methyl-3,4-dihydro-2H-quinoline-1-carbinol with 2-pyridinecarboxylic acid in the presence of a dehydrating agent to form 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one.
Aplicaciones Científicas De Investigación
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been widely used in scientific research as a potent inhibitor of various proteases, including thrombin, trypsin, and factor Xa. It has also been found to have anticoagulant and anti-inflammatory properties. 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been used in the development of new drugs for the treatment of various diseases, including cancer, thrombosis, and inflammation.
Propiedades
IUPAC Name |
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-6-14-12(9-11)3-2-8-18(14)16(20)13-5-7-15(19)17-10-13/h4-7,9-10H,2-3,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVMLDNNBYMAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)

![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
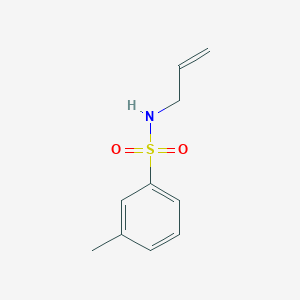


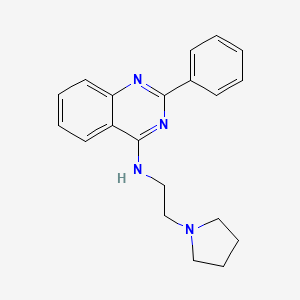
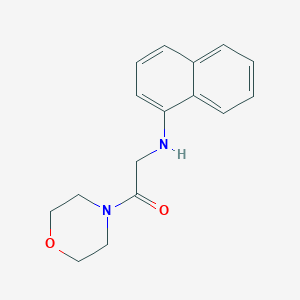
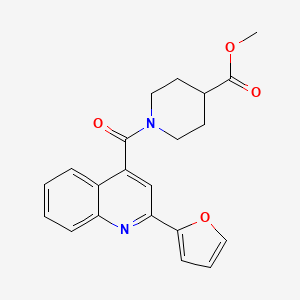
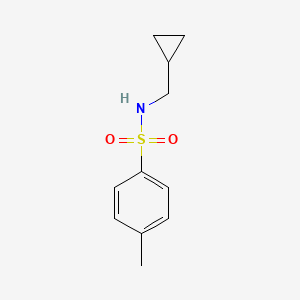
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)